2-Chlorocinnamoyl chloride
Overview
Description
2-Chlorocinnamoyl chloride is an organic compound with the molecular formula C9H6Cl2O. It is a derivative of cinnamoyl chloride, where a chlorine atom is substituted at the second position of the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocinnamoyl chloride can be synthesized through the reaction of 2-chlorocinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the mixture to facilitate the conversion of the carboxylic acid group to the acyl chloride group. The reaction can be represented as follows:
C9H7ClO2+SOCl2→C9H6Cl2O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocinnamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the cinnamoyl moiety can participate in addition reactions with various reagents.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chlorocinnamic acid and hydrochloric acid.
Common Reagents and Conditions
Ammonia or Amines: For the formation of amides.
Alcohols: For the formation of esters.
Water: For hydrolysis reactions.
Major Products Formed
Amides: Formed by the reaction with ammonia or amines.
Esters: Formed by the reaction with alcohols.
2-Chlorocinnamic Acid: Formed by hydrolysis.
Scientific Research Applications
2-Chlorocinnamoyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorocinnamoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cinnamoyl Chloride: The parent compound without the chlorine substitution.
2-Chlorobenzoyl Chloride: Similar structure but lacks the double bond in the cinnamoyl moiety.
4-Chlorocinnamoyl Chloride: Chlorine substitution at the fourth position instead of the second.
Uniqueness
2-Chlorocinnamoyl chloride is unique due to the presence of both the acyl chloride group and the chlorine substitution on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUFNZFFWDQKPL-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256856 | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120681-06-3, 35086-82-9 | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120681-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorocinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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